molecular formula C9H14N2O2 B12845220 (3-(Piperidin-4-yl)isoxazol-5-yl)methanol

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol

Cat. No.: B12845220
M. Wt: 182.22 g/mol
InChI Key: FICFSHKTPFXGTP-UHFFFAOYSA-N
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Description

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol is a compound that features a piperidine ring attached to an isoxazole ring, with a methanol group at the 5-position of the isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-(Piperidin-4-yl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Chemistry: In chemistry, (3-(Piperidin-4-yl)isoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of isoxazole and piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: (3-(Piperidin-4-yl)isoxazol-5-yl)methanol is unique due to the combination of the piperidine and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C9H14N2O2/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7/h5,7,10,12H,1-4,6H2

InChI Key

FICFSHKTPFXGTP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CO

Origin of Product

United States

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